2-[6-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted pyridine derivative. One common method involves the reaction of 2,4-dichloro-6-(6-trifluoromethyl-pyridin-2-yl) with suitable reagents under controlled conditions . The intermediate is then subjected to further reactions to form the final isoindole structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions
2-[6-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The trifluoromethyl group and other substituents on the pyridine ring can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups onto the pyridine ring .
Scientific Research Applications
2-[6-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole has several scientific research applications:
Mechanism of Action
The mechanism by which 2-[6-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and isoindoles, such as 2-(trifluoromethyl)pyridine and 2,3-dihydro-1H-isoindole derivatives .
Uniqueness
What sets 2-[6-(trifluoromethyl)pyridin-2-yl]-2,3-dihydro-1H-isoindole apart is its combination of the trifluoromethyl group with the isoindole structure, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions and stability .
Properties
Molecular Formula |
C14H11F3N2 |
---|---|
Molecular Weight |
264.25 g/mol |
IUPAC Name |
2-[6-(trifluoromethyl)pyridin-2-yl]-1,3-dihydroisoindole |
InChI |
InChI=1S/C14H11F3N2/c15-14(16,17)12-6-3-7-13(18-12)19-8-10-4-1-2-5-11(10)9-19/h1-7H,8-9H2 |
InChI Key |
AJYFVGWBSVDUBN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2CN1C3=CC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.